molecular formula C6H13BrO B13288120 2-(Bromomethyl)-3-methylbutan-1-ol

2-(Bromomethyl)-3-methylbutan-1-ol

Cat. No.: B13288120
M. Wt: 181.07 g/mol
InChI Key: NTLIQBKDQYPLFA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylbutan-1-ol is an organic compound with the molecular formula C6H13BrO It is a brominated alcohol, characterized by the presence of a bromomethyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methylbutan-1-ol typically involves the bromination of 3-methylbutan-1-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a solvent such as acetone or acetonitrile, with the brominating agent and the alcohol being mixed in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methylbutan-1-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 2-(Hydroxymethyl)-3-methylbutan-1-ol, 2-(Cyanomethyl)-3-methylbutan-1-ol.

    Oxidation: 2-(Bromomethyl)-3-methylbutanal, 2-(Bromomethyl)-3-methylbutanoic acid.

    Reduction: 3-methylbutan-1-ol.

Scientific Research Applications

2-(Bromomethyl)-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methylbutan-1-ol involves its reactivity as a brominated alcohol. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The alcohol group can undergo oxidation or reduction, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-methylbutan-1-ol is unique due to its combination of a bromomethyl group and a primary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

2-(bromomethyl)-3-methylbutan-1-ol

InChI

InChI=1S/C6H13BrO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

NTLIQBKDQYPLFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)CBr

Origin of Product

United States

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